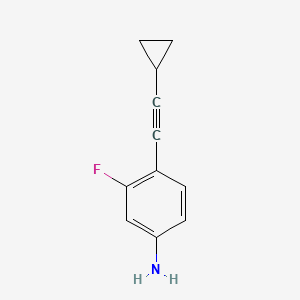

4-(Cyclopropylethynyl)-3-fluoroaniline

Description

4-(Cyclopropylethynyl)-3-fluoroaniline is a fluorinated aniline derivative characterized by a cyclopropylethynyl substituent at the para-position and a fluorine atom at the meta-position of the aromatic ring. The cyclopropylethynyl group introduces rigidity and electron-withdrawing effects, while the fluorine atom enhances metabolic stability and modulates lipophilicity .

Properties

CAS No. |

1255041-93-0 |

|---|---|

Molecular Formula |

C11H10FN |

Molecular Weight |

175.20 g/mol |

IUPAC Name |

4-(2-cyclopropylethynyl)-3-fluoroaniline |

InChI |

InChI=1S/C11H10FN/c12-11-7-10(13)6-5-9(11)4-3-8-1-2-8/h5-8H,1-2,13H2 |

InChI Key |

JOOFAMKOXYFSNS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C#CC2=C(C=C(C=C2)N)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(Cyclopropylethynyl)-3-fluoroaniline with analogous fluorinated aniline derivatives, focusing on structural features, physicochemical properties, synthesis methodologies, and functional applications.

Structural and Substituent Variations

| Compound Name | Molecular Formula | Molecular Weight | Substituent Type | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₁H₁₀F₃N | 229.20 (est.) | Cyclopropylethynyl (C≡C-C₃H₅), F | Rigid ethynyl linker, electron-deficient ring |

| 4-(4-Bromophenyl)-3-fluoroaniline | C₁₂H₉BrFN | 280.11 | 4-Bromophenyl, F | Bulky bromine substituent, π-π stacking potential |

| 4-(3-Chloro-2-fluorophenoxy)-3-fluoroaniline | C₁₂H₈ClF₂NO | 255.65 | Phenoxy (Cl/F-substituted), F | Ether linkage, halogenated aromatic system |

| 4-(4-Chloro-1H-pyrazol-1-yl)-3-fluoroaniline | C₁₁H₁₆FN₃ | 221.22 | Pyrazole (Cl-substituted), F | Heterocyclic ring, enhanced hydrogen bonding |

| 4-(Cyclohexyloxy)-3-fluoroaniline | C₁₃H₁₈FNO | 223.28 | Cyclohexyloxy, F | Bulky alkoxy group, increased lipophilicity |

Key Observations :

- Steric Hindrance : Bulky substituents like cyclohexyloxy or bromophenyl reduce accessibility to the aromatic ring, whereas the ethynyl group in the target compound offers minimal steric bulk .

Physicochemical Properties

| Property | This compound | 4-(4-Bromophenyl)-3-fluoroaniline | 4-(3-Chloro-2-fluorophenoxy)-3-fluoroaniline |

|---|---|---|---|

| LogP (estimated) | 2.8–3.2 | 3.5–4.0 | 2.5–3.0 |

| Solubility (aq., mg/mL) | <0.1 (low) | <0.05 (very low) | 0.1–0.5 (moderate) |

| Melting Point (°C) | Not reported | 120–125 (decomposes) | 97–100 |

Key Observations :

- The cyclopropylethynyl derivative exhibits moderate lipophilicity (LogP ~3.0), balancing solubility and membrane permeability better than bromophenyl analogs .

- Halogenated phenoxy derivatives (e.g., 4-(3-Chloro-2-fluorophenoxy)-3-fluoroaniline) show improved aqueous solubility due to polar ether linkages .

Key Observations :

- The target compound requires palladium-catalyzed cross-coupling (Sonogashira), which is less atom-economical than Suzuki-Miyaura reactions used for bromophenyl analogs .

- Acid-catalyzed amination (e.g., HCl in THF-iPrOH) is effective for introducing fluorinated aniline groups into heterocyclic frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.